molecular formula C22H22FN3O4 B2439967 4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorophenyl)butanamide CAS No. 952990-72-6

4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorophenyl)butanamide

Cat. No. B2439967
CAS RN: 952990-72-6
M. Wt: 411.433
InChI Key: BPJGAQOSEGRBCI-UHFFFAOYSA-N
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Description

4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorophenyl)butanamide, also known as Compound X, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Scientific Research Applications

  • Synthesis and Biological Activity : Pyridazinones, including related compounds to the one , have been synthesized and evaluated for their biological activities. For instance, certain derivatives have shown significant inhibitory effects on human cancer cell lines and have potential antiangiogenic and antioxidant activities (Kamble et al., 2015).

  • Derivatives with Expected Biological Activity : Another study involved the preparation of new heterocyclic compounds with expected biological activity, demonstrating the potential of these derivatives in the development of drugs with antimicrobial and antifungal properties (Sayed et al., 2003).

  • Neurokinin-1 Receptor Antagonists : Research into neurokinin-1 receptor antagonists, which are related to this compound, has yielded orally active, water-soluble agents. These have shown effectiveness in pre-clinical tests relevant to clinical efficacy in conditions like emesis and depression (Harrison et al., 2001).

  • Anticancer Activity of Pyridazinone Derivatives : A study on the synthesis and evaluation of anticancer activity of some new 3(2H)-one pyridazinone derivatives, which are structurally related to the compound , has been conducted. These derivatives have shown potential as antioxidants and were evaluated using molecular docking studies (Mehvish & Kumar, 2022).

  • Potential for Anticonvulsant Activity : Some research has been done on compounds like progabide, which is structurally similar, showing potential as anticonvulsants. This indicates the broader applicability of these types of compounds in neurological conditions (Allen & Giffard, 1982).

  • Synthesis and Characterization for Anti-Inflammatory and Analgesic Agents : Compounds related to 4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorophenyl)butanamide have been synthesized and characterized for their potential anti-inflammatory and analgesic activities (Farag et al., 2012).

properties

IUPAC Name

4-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(4-fluorophenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O4/c1-29-19-11-5-15(14-20(19)30-2)18-10-12-22(28)26(25-18)13-3-4-21(27)24-17-8-6-16(23)7-9-17/h5-12,14H,3-4,13H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPJGAQOSEGRBCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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